Gly-Pro 4-methoxy-beta-naphthylamide
Overview
Description
Gly-Pro 4-methoxy-beta-naphthylamide is a synthetic compound known for its role as a substrate in enzymatic studies, particularly for dipeptidyl peptidase-4 (DPP4) activity . It has the molecular formula C18H21N3O3 and a molecular weight of 327.38 g/mol . This compound is used extensively in biochemical research due to its specific interaction with certain enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro 4-methoxy-beta-naphthylamide typically involves the coupling of Gly-Pro dipeptide with 4-methoxy-beta-naphthylamine. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Gly-Pro 4-methoxy-beta-naphthylamide primarily undergoes hydrolysis when acted upon by enzymes like DPP4 . This hydrolysis reaction breaks the amide bond, releasing the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of the enzyme DPP4 under physiological conditions (pH 7.4, 37°C). In non-enzymatic settings, acidic or basic hydrolysis can be employed using reagents like hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from the enzymatic hydrolysis of this compound are Gly-Pro dipeptide and 4-methoxy-beta-naphthylamine .
Scientific Research Applications
Gly-Pro 4-methoxy-beta-naphthylamide is widely used in scientific research, particularly in the study of enzyme kinetics and inhibitor screening for DPP4 . Its applications include:
Chemistry: Used as a model substrate to study the catalytic mechanisms of peptidases.
Biology: Helps in understanding the role of DPP4 in various biological processes, including glucose metabolism and immune response.
Medicine: Aids in the development of DPP4 inhibitors, which are potential therapeutic agents for conditions like type 2 diabetes and certain cancers.
Industry: Utilized in the production of diagnostic kits for measuring DPP4 activity in biological samples.
Mechanism of Action
Gly-Pro 4-methoxy-beta-naphthylamide exerts its effects by serving as a substrate for DPP4. The enzyme recognizes the Gly-Pro sequence and catalyzes the hydrolysis of the amide bond, releasing 4-methoxy-beta-naphthylamine . This reaction is often monitored by measuring the fluorescence or absorbance of the released product, providing insights into the enzyme’s activity and kinetics.
Comparison with Similar Compounds
Similar Compounds
Gly-Pro 4-methylumbelliferylamide: Another substrate for DPP4, used in similar enzymatic studies.
Gly-Pro p-nitroanilide: A chromogenic substrate for DPP4, providing a colorimetric readout upon hydrolysis.
Uniqueness
Gly-Pro 4-methoxy-beta-naphthylamide is unique due to its specific interaction with DPP4 and the fluorescent properties of its hydrolysis product, 4-methoxy-beta-naphthylamine . This makes it particularly useful in assays requiring high sensitivity and specificity.
Properties
IUPAC Name |
1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZPYDQEJZWJIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409355 | |
Record name | Gly-Pro 4-methoxy-beta-naphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42761-76-2 | |
Record name | Gly-Pro 4-methoxy-beta-naphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gly-pro 4-methoxy-b-naphthylamidefree base | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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